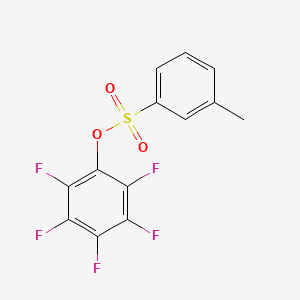

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate is an organic compound with the molecular formula C13H7F5O3S and a molecular weight of 338.25 g/mol . It is a solid at room temperature with a melting point of 49-51°C . This compound is primarily used in organic synthesis as a reagent.

Méthodes De Préparation

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate can be synthesized by reacting 2,3,4,5,6-pentafluorophenol with 3-methylbenzenesulfonyl chloride . The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen .

Analyse Des Réactions Chimiques

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the pentafluorophenyl group.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.

Applications De Recherche Scientifique

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate is used in various scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Proteomics Research: The compound is utilized in proteomics for the modification of peptides and proteins.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 2,3,4,5,6-pentafluorophenyl 3-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions . The pentafluorophenyl group stabilizes the transition state, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparaison Avec Des Composés Similaires

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate can be compared with other similar compounds such as:

2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound has a similar structure but with a methanesulfonate group instead of a benzenesulfonate group.

2,3,4,5,6-Pentafluorobenzaldehyde: This compound contains an aldehyde group instead of a sulfonate group.

2-(2,3,4,5,6-Pentafluorophenyl)-1H-benzo[d]imidazole: This compound features a benzimidazole ring attached to the pentafluorophenyl group.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and material science .

Activité Biologique

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate (CAS 885950-34-5) is a fluorinated aromatic compound that has garnered interest in various fields of chemical research, particularly in proteomics and medicinal chemistry. Its unique structure, characterized by multiple fluorine substitutions on the phenyl ring, enhances its reactivity and biological activity. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : C₁₃H₇F₅O₃S

- Molecular Weight : 338.25 g/mol

- CAS Number : 885950-34-5

Biological Activity Overview

The biological activity of this compound is primarily related to its role as a biochemical probe in proteomics and its potential therapeutic applications. The compound's fluorinated structure contributes to its stability and interaction with biological molecules.

- Proteomic Applications : The compound is utilized in the labeling of proteins for mass spectrometry analysis. It facilitates the identification and quantification of proteins in complex mixtures.

- Inhibition Studies : Research indicates that it may inhibit specific protein-protein interactions (PPIs), which are crucial for various cellular processes.

Case Study 1: Proteomic Labeling

A study demonstrated the efficacy of this compound in labeling proteins for mass spectrometry. The use of this compound allowed researchers to achieve high sensitivity and specificity in detecting low-abundance proteins in biological samples.

Case Study 2: Inhibition of Protein-Protein Interactions

Another investigation focused on the compound's ability to disrupt BCL6 function by inhibiting its interaction with co-repressors. This disruption has potential implications for cancer therapy, particularly in targeting lymphomas where BCL6 plays a pivotal role.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇F₅O₃S |

| Molecular Weight | 338.25 g/mol |

| CAS Number | 885950-34-5 |

Research Findings

Research has shown that the incorporation of fluorine atoms significantly alters the electronic properties of aromatic compounds, enhancing their reactivity and interactions with biological targets. Studies indicate that compounds like this compound can serve as valuable tools in drug discovery and development due to their ability to modulate protein functions.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O3S/c1-6-3-2-4-7(5-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCYHSIKASUOQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382439 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-34-5 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.